4-{1-[3-(trifluoromethyl)benzyl]-1H-pyrazol-4-yl}-10-oxa-4-azatricyclo[5.2.1.0~2,6~]decane-3,5-dione
Overview
Description
4-{1-[3-(trifluoromethyl)benzyl]-1H-pyrazol-4-yl}-10-oxa-4-azatricyclo[5.2.1.0~2,6~]decane-3,5-dione is a useful research compound. Its molecular formula is C19H16F3N3O3 and its molecular weight is 391.3 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 391.11437587 g/mol and the complexity rating of the compound is 645. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Characterization
Synthesis of Difluorocarbene Precursors
The synthesis of difluorocarbene precursors such as 4,4-Difluoropyrazolidine-3,5-dione involves exploring photochemical sources for difluorocarbene generation, although stability issues may arise with certain azo compounds. This research is foundational for understanding the synthesis of complex molecules incorporating the trifluoromethyl group and its derivatives (Yigang He & D. Lemal, 2003).
Microwave-assisted Synthesis
The microwave-assisted synthesis of fused heterocycles incorporating the trifluoromethyl moiety has been explored, demonstrating the efficiency of microwave irradiation in synthesizing complex heterocyclic compounds. This methodology is significant for the rapid synthesis of derivatives related to the queried compound (M. Shaaban, 2008).
Regioselective Synthesis
Research into the regioselective synthesis of novel polyfunctionally substituted pyrazolo[1,5-a]pyrimidines under solvent-free conditions highlights advances in synthetic chemistry. These methods emphasize the importance of solvent-free reactions for the environmentally friendly synthesis of complex molecules (J. Quiroga et al., 2007).
Applications in Chemical Research
Spectral Characterization
The spectral characterization of phthalazinone derivatives, including those with 1H-pyrazol-4-yl groups, underlines the significance of understanding the electronic and structural properties of complex organic compounds. Such characterizations are crucial for the development of new materials and molecules with specific functions (M. Mahmoud et al., 2012).
Properties
IUPAC Name |
2-[1-[[3-(trifluoromethyl)phenyl]methyl]pyrazol-4-yl]-3a,4,5,6,7,7a-hexahydro-4,7-epoxyisoindole-1,3-dione | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16F3N3O3/c20-19(21,22)11-3-1-2-10(6-11)8-24-9-12(7-23-24)25-17(26)15-13-4-5-14(28-13)16(15)18(25)27/h1-3,6-7,9,13-16H,4-5,8H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRRYLPVTISPRSX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2C3C(C1O2)C(=O)N(C3=O)C4=CN(N=C4)CC5=CC(=CC=C5)C(F)(F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16F3N3O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.